Bcl-2/Mcl-1-IN-1 -

Bcl-2/Mcl-1-IN-1

Catalog Number: EVT-15279781
CAS Number:
Molecular Formula: C28H23NO3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bcl-2/Mcl-1-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1). These proteins play a critical role in regulating apoptosis, and their dysregulation is often associated with various cancers. The compound is designed to selectively inhibit Mcl-1, thereby promoting apoptosis in cancer cells that rely on this protein for survival.

Source

The development of Bcl-2/Mcl-1-IN-1 stems from extensive research into the structural and functional characteristics of Mcl-1 and its interactions with other members of the Bcl-2 family. The compound's design has been influenced by studies that elucidate the binding mechanisms and structural features of Mcl-1, as well as its role in cancer biology .

Classification

Bcl-2/Mcl-1-IN-1 falls under the category of anti-cancer agents, specifically targeting apoptosis regulatory pathways. It belongs to a broader classification of small molecule inhibitors aimed at modulating protein-protein interactions within the Bcl-2 family, which includes other inhibitors like ABT-737 and AZD5991 .

Synthesis Analysis

Methods

The synthesis of Bcl-2/Mcl-1-IN-1 involves several organic chemistry techniques, including:

  1. Reagent Preparation: Starting materials are selected based on structure-activity relationship studies that highlight essential functional groups for Mcl-1 targeting.
  2. Coupling Reactions: Various coupling reactions are employed to form the core structure of the compound, often utilizing palladium or copper catalysts.
  3. Purification: The resulting product undergoes purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature and pH, to optimize yield and selectivity. Characterization of the synthesized compound is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm molecular structure and purity .

Molecular Structure Analysis

Structure

Bcl-2/Mcl-1-IN-1 possesses a complex molecular structure characterized by specific functional groups that enhance its binding affinity to Mcl-1. The compound typically features:

  • A central aromatic ring system
  • Substituents that interact with the hydrophobic pockets of Mcl-1
  • Functional groups designed to optimize hydrogen bonding and van der Waals interactions with target sites on the protein .

Data

The molecular weight, solubility, and specific binding affinities are critical data points for assessing the compound's potential efficacy. For instance, binding assays have shown high affinity constants (K_d values) indicative of strong interactions with Mcl-1 .

Chemical Reactions Analysis

Reactions

Bcl-2/Mcl-1-IN-1 undergoes specific chemical reactions when interacting with Mcl-1:

  1. Binding Interaction: The inhibitor binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins.
  2. Conformational Changes: Binding induces conformational changes in Mcl-1 that reduce its stability and promote degradation via proteasomal pathways .

Technical Details

Kinetic studies reveal that Bcl-2/Mcl-1-IN-1 exhibits rapid on-rate kinetics, making it an effective inhibitor even at low concentrations. This is crucial for therapeutic applications where minimizing off-target effects is desired .

Mechanism of Action

Process

The mechanism through which Bcl-2/Mcl-1-IN-1 exerts its effects involves:

  1. Inhibition of Mcl-1 Function: By binding to Mcl-1, the compound prevents it from sequestering pro-apoptotic proteins like Bim and Bak.
  2. Promotion of Apoptosis: This inhibition leads to an increase in apoptosis in cancer cells that depend on Mcl-1 for survival, effectively reducing tumor growth .

Data

Preclinical studies demonstrate significant reductions in cell viability in cancer models treated with Bcl-2/Mcl-1-IN-1, supporting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Bcl-2/Mcl-1-IN-1 typically exhibits:

  • Appearance: Solid or crystalline form
  • Melting Point: Specific melting point data are derived from differential scanning calorimetry (DSC) analyses.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stability assessments under various pH conditions indicate that the compound retains activity over a range of physiological conditions .
Applications

Scientific Uses

Bcl-2/Mcl-1-IN-1 has significant potential applications in:

  1. Cancer Therapy: As an anti-cancer agent targeting Mcl-1, it is being investigated for use in various malignancies, particularly those resistant to conventional therapies due to high levels of anti-apoptotic proteins.
  2. Research Tool: It serves as a valuable tool for studying apoptosis mechanisms and validating Mcl-1 as a therapeutic target in preclinical models .
Introduction to BCL-2/MCL-1 Dual Inhibition in Apoptosis Regulation

Role of BCL-2 Family Proteins in Intrinsic Apoptotic Pathways

The BCL-2 protein family constitutes the central regulatory nexus of the intrinsic (mitochondrial) apoptotic pathway, governing cellular life-or-death decisions in response to stress signals, DNA damage, or developmental cues. This family comprises three functionally distinct subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1, BCL-W, A1), pro-apoptotic BH3-only proteins (BIM, PUMA, NOXA, BAD, BID), and pore-forming effector proteins (BAX, BAK, BOK) [1] [9]. Their interactions occur predominantly at the outer mitochondrial membrane (OMM), where anti-apoptotic members sequester pro-apoptotic proteins to preserve mitochondrial integrity.

The molecular mechanism hinges on competitive protein-protein interactions mediated by BCL-2 Homology (BH) domains. Anti-apoptotic proteins utilize a conserved hydrophobic groove (formed by BH1-BH3 domains) to bind the α-helical BH3 domain of pro-apoptotic activators or effectors. Under homeostatic conditions, anti-apoptotic proteins like BCL-2 and MCL-1 restrain the effectors BAX/BAK, preventing mitochondrial outer membrane permeabilization (MOMP). Cellular stress triggers BH3-only proteins (e.g., BIM, PUMA), which neutralize anti-apoptotic guardians or directly activate BAX/BAK. Oligomerization of BAX/BAK then forms cytotoxic pores in the OMM, enabling cytochrome c release and caspase activation [1] [5] [9].

Table 1: Core BCL-2 Family Proteins and Their Functional Domains

SubfamilyProteinsBH DomainsMolecular Weight (kDa)Primary Function
Anti-apoptoticBCL-2BH1-426Restrains BAX; binds BIM/BID
MCL-1BH1-337–42*Restrains BAK; binds NOXA/BIM
BCL-XLBH1-430Restrains BAX/BAK; binds BIM/PUMA
Pro-apoptotic BH3-onlyBIMBH322–25Binds all anti-apoptotics; activates BAX
NOXABH3~10Selective MCL-1/A1 antagonist
Effector proteinsBAXBH1-321Forms mitochondrial pores
BAKBH1-323Forms mitochondrial pores

*MCL-1 exhibits isoform-specific molecular weights due to alternative splicing [4].

Cancer cells frequently exploit this pathway by dysregulating BCL-2 family expression, often through gene amplification (e.g., MCL1 at 1q21.2), chromosomal translocations (e.g., BCL2 in follicular lymphoma), or transcriptional upregulation. This imbalance creates an anti-apoptotic "shield," enabling tumor survival despite genotoxic stress [5] [9].

Mechanistic Significance of MCL-1 in Cancer Cell Survival and Therapy Resistance

Myeloid cell leukemia-1 (MCL-1) occupies a pivotal position within the BCL-2 family due to its unique structural and regulatory characteristics. Unlike BCL-2, MCL-1 possesses an extended N-terminal region with PEST sequences, rendering it highly susceptible to rapid turnover (half-life: 1–4 hours). This instability necessitates continuous transcription/translation, positioning MCL-1 as a dynamic sensor of cellular stress and growth factor signaling [1] [4] [9]. MCL-1's expression is ubiquitous but particularly critical for the survival of hematopoietic stem cells, lymphocytes, cardiomyocytes, and hepatocytes. Genetic ablation studies demonstrate that Mcl1−/− mice die at embryonic day 3.5, underscoring its non-redundant role in development [1] [7].

In oncology, MCL-1 amplification or overexpression is a hallmark of therapeutic resistance. Key mechanisms include:

  • Chemotherapy/Radiation Resistance: DNA damage induces MCL-1 via ATM/ATR-Chk1 pathways, counteracting p53-mediated apoptosis [1].
  • BCL-2 Inhibitor Resistance: Tumors with high MCL-1:BCL-2 ratios or low BAX expression evade venetoclax (BCL-2 inhibitor) by relying on MCL-1 for survival. For example, venetoclax-resistant small cell lung cancer (SCLC) and acute myeloid leukemia (AML) models exhibit MCL-1 upregulation [3] [8].
  • Immune Evasion: MCL-1 sustains survival in inflammatory niches (e.g., allergic asthma) by inhibiting eosinophil/neutrophil apoptosis [1].

Table 2: MCL-1 vs. BCL-2: Functional and Therapeutic Distinctions

FeatureMCL-1BCL-2
Chromosomal Locus1q21.218q21.3
Protein Half-lifeShort (1–4 hrs); PEST-dependentLong (~20 hrs)
Key Binding PartnersBAK, BIM, NOXABAX, BIM, BID
Non-apoptotic RolesMitochondrial dynamics, autophagyER calcium regulation
Therapeutic VulnerabilityHigh in AML, SCLC, myelomaHigh in CLL, follicular lymphoma
Resistance Marker ForVenetoclax, ABT-737MCL-1 inhibitors

MCL-1's functional promiscuity extends beyond apoptosis inhibition. It regulates mitochondrial cristae architecture, calcium cycling, autophagy, and DNA repair, creating multifaceted dependency in malignancies [1] [10].

Rationale for Dual Targeting of BCL-2 and MCL-1 in Oncotherapy

Monotherapy with selective BCL-2 inhibitors (e.g., venetoclax) demonstrates efficacy in hematologic malignancies like chronic lymphocytic leukemia (CLL). However, intrinsic or acquired resistance frequently emerges via compensatory survival mechanisms:

  • MCL-1 Upregulation: Cancer cells exploit MCL-1's rapid inducibility to compensate for BCL-2 inhibition. In SCLC, venetoclax resistance correlates with MCL-1 overexpression and low BAX expression [3].
  • Cooperative Guarding: BCL-2 and MCL-1 exhibit functional overlap in restraining pro-apoptotic proteins. BIM sequestration requires collective inhibition, as BIM can rebind uninhibited anti-apoptotic members [6] [8].
  • Protein Buffering: Anti-apoptotic proteins act as a collective buffer against apoptosis. Genetic studies show that BCL-2 overexpression rescues Mcl1+/− lymphocytes, while MCL-1 reduction sensitizes cells to venetoclax [6].

Dual targeting with BCL-2 and MCL-1 inhibitors achieves synergistic lethality through three mechanisms:

  • BIM Liberation: Concurrent inhibition releases BIM from both BCL-2 and MCL-1, enabling maximal BAX/BAK activation [6] [8].
  • Mitigation of Compensatory Pathways: Co-inhibition prevents adaptive MCL-1 upregulation triggered by BCL-2 blockade [3].
  • Broadening Therapeutic Scope: Tumors with heterogenous dependencies (e.g., myeloma subsets reliant on MCL-1, CLL on BCL-2) become uniformly vulnerable [8].

Table 3: Resistance Mechanisms to Single-Agent BCL-2 Inhibition and Dual Targeting Solutions

Resistance MechanismExampleDual Targeting Effect
MCL-1 OverexpressionSCLC, AML subsetsMCL-1 inhibitor (S63845) restores sensitivity
BAX/BAK DeficiencyBAX-low SCLCEctopic BAX expression enables synergy
BCL-XL UpregulationSolid tumors, plateletsBCL-XL-sparing agents avoid thrombocytopenia
Anti-apoptotic ReservoirHigh BCL-2+BCL-XL+MCL-1 in MCLTriple inhibition (PROTACs) required

Preclinical evidence robustly supports this strategy:

  • In SCLC, combining venetoclax (BCL-2i) and S63845 (MCL-1i) induced synergistic apoptosis in vitro and tumor regression in vivo, contingent upon BAX expression [3].
  • For multiple myeloma, dual MEK/Bcl-2 inhibition (trametinib + venetoclax) synergized in cells with low MCL-1/BCL-XL but required MCL-1 co-inhibition in high-expressing clones [8].
  • Bimolecular complementation technologies confirm that BCL-2 and MCL-1 co-localize with BIM at mitochondria, validating simultaneous targeting [6].

The translational promise lies in overcoming the limitations of single-agent BH3 mimetics, expanding durable responses across diverse malignancies while leveraging biomarkers (e.g., BAX status, MCL-1:BCL-2 ratio) for patient stratification [3] [6] [8].

Properties

Product Name

Bcl-2/Mcl-1-IN-1

IUPAC Name

2-[1-(3-naphthalen-1-yloxypropyl)indol-4-yl]benzoic acid

Molecular Formula

C28H23NO3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C28H23NO3/c30-28(31)25-12-4-3-11-23(25)22-13-6-14-26-24(22)16-18-29(26)17-7-19-32-27-15-5-9-20-8-1-2-10-21(20)27/h1-6,8-16,18H,7,17,19H2,(H,30,31)

InChI Key

ZWXUHEMCQWSXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCN3C=CC4=C(C=CC=C43)C5=CC=CC=C5C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.